molecular formula C16H27N7O3 B2881396 N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 578699-83-9

N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2881396
CAS No.: 578699-83-9
M. Wt: 365.438
InChI Key: DUEIDCBRNXKOSL-UHFFFAOYSA-N
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Description

N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, cyclohexylamine, and morpholine. The reaction conditions may involve:

    Step 1: Nitration of pyrimidine to introduce the nitro group.

    Step 2: Alkylation with 2-chloroethylmorpholine to attach the morpholinoethyl group.

    Step 3: Amination with cyclohexylamine to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The morpholinoethyl group can be substituted with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of N4-cyclohexyl-N2-(2-aminoethyl)-5-aminopyrimidine-2,4,6-triamine.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Hydrolysis: Formation of pyrimidine carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-cyclohexyl-N2-(2-piperidinoethyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-cyclohexyl-N2-(2-pyrrolidinoethyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the morpholinoethyl group, which may confer distinct biological activities and chemical properties compared to similar compounds with different substituents.

Properties

IUPAC Name

4-N-cyclohexyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h12H,1-11H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEIDCBRNXKOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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